5-Hydroxymethylthiophene-2-boronic acid

Beschreibung

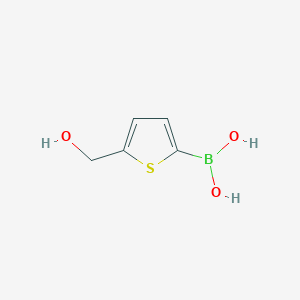

Structure

2D Structure

Eigenschaften

IUPAC Name |

[5-(hydroxymethyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBZNXLSUVVBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402564 | |

| Record name | 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-45-8 | |

| Record name | B-[5-(Hydroxymethyl)-2-thienyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338454-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 5 Hydroxymethylthiophene 2 Boronic Acid

Direct Borylation Techniques for Thiophene (B33073) Scaffolds

Direct borylation techniques involve the introduction of a boronic acid or boronate ester group onto the thiophene ring in a highly regioselective manner.

Electrophilic Trapping of Thienylmetal Intermediates

A foundational method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate with a boron electrophile. nih.gov This approach is applicable to thiophene scaffolds, where a thienylmetal species, such as a Grignard or organolithium reagent, is generated and subsequently quenched with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate. The resulting boronate ester is then hydrolyzed to yield the desired boronic acid. The high nucleophilicity and basicity of these organometallic reagents, however, can limit the tolerance of certain functional groups. nih.gov

Halogen-Lithium Exchange Protocols and Subsequent Borylation

A more specific and widely used variation of electrophilic trapping is the halogen-lithium exchange. researchgate.net This protocol typically begins with a halogenated thiophene, such as 2-bromo-5-(hydroxymethyl)thiophene. Treatment with an alkyllithium reagent, commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) induces a rapid exchange of the bromine atom for a lithium atom. researchgate.net This generates a highly reactive 5-(hydroxymethyl)thien-2-yllithium intermediate.

This thienyllithium species is then trapped with a boron electrophile, such as triisopropyl borate, followed by acidic hydrolysis to afford 5-Hydroxymethylthiophene-2-boronic acid. nih.gov The choice of alkyllithium reagent and reaction conditions is crucial for achieving high yields and preventing side reactions. This method offers a reliable route to the target compound, provided the starting halothiophene is readily accessible.

| Step | Reagent | Typical Conditions | Purpose |

| 1. Exchange | n-Butyllithium (n-BuLi) | THF, -78 °C | Generates the reactive thienyllithium intermediate from a bromothiophene precursor. |

| 2. Borylation | Triisopropyl borate (B(Oi-Pr)₃) | -78 °C to room temp. | Traps the organolithium species to form a boronate ester intermediate. |

| 3. Hydrolysis | Aqueous Acid (e.g., HCl) | Room temp. | Converts the boronate ester to the final boronic acid product. |

Palladium-Catalyzed C-H Borylation of Thiophenes

Modern synthetic chemistry has seen a rise in methods that directly functionalize carbon-hydrogen (C-H) bonds, offering a more atom-economical approach. While iridium-catalyzed C-H borylation of thiophenes is well-documented, palladium catalysis also provides a viable pathway. nih.govnih.gov Palladium-catalyzed C-H borylation reactions can directly convert a C-H bond on the thiophene ring to a C-B bond. These reactions typically employ a palladium catalyst, a ligand, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂).

For 2-substituted thiophenes, C-H borylation often occurs with high regioselectivity at the C5 position due to steric and electronic factors. Research has shown that palladium catalysts can be effective in the perarylation of thiophene derivatives, which involves multiple C-H bond cleavages. scilit.comdntb.gov.ua The development of specific palladium catalytic systems tailored for the direct C-H borylation of functionalized thiophenes like (thiophen-2-yl)methanol is an area of ongoing research to achieve high selectivity and yield for mono-borylation.

Transition Metal-Mediated Approaches to Boronic Acid Derivatives

Transition metal catalysis is central to many modern borylation methods, particularly for coupling reactions that form the C-B bond.

Coupling of Thiophene Halides with Diboronic Acid Reagents

The Miyaura borylation reaction is a powerful and widely used palladium-catalyzed cross-coupling method for synthesizing boronate esters from organic halides. wikipedia.orgorganic-chemistry.org This reaction involves coupling a thiophene halide, such as 2-bromo-5-(hydroxymethyl)thiophene, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). researchgate.net

The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf) or Pd(PPh₃)₄, in the presence of a base like potassium acetate (B1210297) (KOAc). nih.govresearchgate.net The mild conditions of the Miyaura borylation tolerate a wide variety of functional groups, making it a highly versatile and preferred method in many synthetic applications. nih.gov The resulting pinacol (B44631) boronate ester can be isolated or directly used in subsequent reactions, such as Suzuki-Miyaura cross-coupling.

| Component | Example | Role |

| Substrate | 2-Bromo-5-(hydroxymethyl)thiophene | Source of the thiophene scaffold. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety. |

| Catalyst | PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent. |

| Solvent | Dioxane or DMSO | Provides the reaction medium. |

Solid-Phase Synthesis Applications Utilizing Thiophene Boronic Acid Scaffolds

Thiophene boronic acids and their derivatives are valuable building blocks in the synthesis of complex molecules and materials, including applications in solid-phase synthesis. Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds. mdpi.com

Thiophene boronic acid scaffolds can be utilized in solid-phase peptide synthesis to create peptidomimetics where the thiophene core acts as a structural surrogate. mdpi.commdpi.com For instance, a peptide chain can be assembled on a solid support, and a thiophene boronic acid derivative can be coupled to the resin-bound peptide to introduce the heterocyclic moiety. nih.gov

Furthermore, thiophene bis(boronic esters) are key monomers in Suzuki polycondensation reactions to create thiophene-containing conjugated polymers. rsc.orgresearchgate.netrsc.orgnih.gov In this context, the growing polymer chain can be considered a macroscopic solid phase. These polymerizations rely on palladium catalysts to couple the diboronic ester monomers with dihalide co-monomers, leading to high molecular weight materials with applications in electronics and optoelectronics. researchgate.netnih.gov The efficiency of these polymerizations often depends on highly active catalyst systems that can overcome challenges like hydrolytic deboronation of the thiophene boronic ester monomers. rsc.org

Chemo- and Regioselectivity Considerations in this compound Synthesis

The principal challenge in synthesizing this compound lies in directing the borylation to the C5 position of the thiophene ring while preventing unwanted side reactions of the hydroxymethyl group. The thiophene ring possesses two potentially reactive α-positions (C2 and C5), and the hydroxyl group is susceptible to oxidation or other transformations.

Regioselectivity: Directing Borylation to the 5-Position

The inherent electronic properties of the thiophene ring favor electrophilic substitution and metallation at the C2 and C5 positions. When the C2 position is substituted with an electron-donating group like hydroxymethyl, the regioselectivity of further functionalization is influenced by both steric and electronic effects.

One of the most effective methods for achieving high regioselectivity in the borylation of 2-substituted thiophenes is through iridium-catalyzed C-H borylation . Research has demonstrated that this method exhibits a strong preference for borylation at the sterically less hindered C5 position. The catalytic cycle is believed to involve the formation of an iridium-boryl complex that preferentially activates the C-H bond at the 5-position of the thiophene ring. The choice of ligands on the iridium catalyst can further fine-tune this selectivity.

Alternative strategies to control regioselectivity include:

Halogen-Metal Exchange: Starting from a di-halogenated thiophene, such as 2-bromo-5-iodothiophene, allows for selective metalation at the more reactive C-I bond, followed by quenching with a boron electrophile. However, this multi-step approach can be less atom-economical.

Directed Ortho-Metalation (DoM): While less common for simple thiophenes, in more complex systems, a directing group can be employed to guide metalation and subsequent borylation to a specific position.

Chemoselectivity: Protecting the Hydroxymethyl Group

The hydroxymethyl group introduces a significant chemoselectivity challenge. Under certain reaction conditions, it can undergo oxidation to an aldehyde (formyl group) or other undesired reactions. For instance, some iridium-catalyzed borylation reactions have been reported to cause the reduction of formyl groups on thiophene rings, indicating that the reaction conditions are not always inert to functional groups.

To circumvent these side reactions, a common strategy is the use of protecting groups for the hydroxyl function. The ideal protecting group should be:

Easy to install and remove in high yield.

Stable to the conditions of the borylation reaction.

Inert to the reagents used in subsequent transformations.

For example, a synthetic approach could involve:

Protection of the hydroxymethyl group of 2-thiophenemethanol.

Regioselective C-H borylation at the 5-position.

Deprotection to unveil the free hydroxymethyl group.

However, developing a protecting-group-free synthesis is highly desirable from an efficiency and sustainability perspective. This would require carefully optimized reaction conditions for the borylation step that are mild enough to tolerate the free hydroxyl group without causing side reactions. This might involve the use of specific catalysts, ligands, and reaction temperatures that favor the desired C-H activation over reactions with the hydroxyl group.

Interactive Data Table: Key Research Findings in Regioselective Thiophene Borylation

| Catalyst/Method | Substrate | Position of Borylation | Regioselectivity | Key Findings |

| Iridium-catalyzed C-H Borylation | 2-Substituted Thiophenes | C5 | High | Generally high selectivity for the less sterically hindered 5-position. |

| Halogen-Metal Exchange | 2,5-Dihalothiophenes | C2 or C5 | High | Selectivity depends on the differential reactivity of the halogens. |

| Iron-catalyzed C-H Borylation | Thiophene | Mixture | Moderate | Often leads to a mixture of 2- and 3-borylated products. |

Mechanistic Elucidation of Reactivity Profiles

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgfiveable.me

| Catalytic Cycle Step | Description | Change in Pd Oxidation State | Typical Rate-Determining Step? |

|---|---|---|---|

| Oxidative Addition | Insertion of the Pd(0) catalyst into the carbon-halide bond of the electrophile. | Pd(0) → Pd(II) | Yes, frequently. libretexts.orgmusechem.com |

| Transmetalation | Transfer of the organic group from the boron atom to the palladium center. | No change (Pd(II)) | Can be, under specific conditions. acs.orgresearchgate.net |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Pd(II) → Pd(0) | Typically fast and irreversible. numberanalytics.com |

The catalytic cycle begins with the oxidative addition of an organic halide (e.g., aryl bromide) to a coordinatively unsaturated Pd(0) complex. chemrxiv.orgcsbsju.edu This step involves the insertion of the palladium atom into the carbon-halogen (C-X) bond, which activates the halide for subsequent reaction. numberanalytics.com This process results in the formation of a square planar Pd(II) complex, with the organic group and the halide now acting as ligands on the palladium center. libretexts.orgyonedalabs.com The reactivity of the organic halide in this step generally follows the order of I > OTf > Br > Cl. libretexts.org For aryl bromides, the oxidative addition typically occurs to a monoligated palladium complex, Pd(PPh3). chemrxiv.org The initial product is a cis-isomer, which may then isomerize to a more stable trans-isomer. libretexts.org Electron-rich and sterically bulky ligands on the palladium catalyst can facilitate the oxidative addition step. libretexts.org

Following oxidative addition, the palladium(II) complex undergoes dynamic ligand exchange processes in solution. yonedalabs.com The halide ligand can dissociate and be replaced by other species present in the reaction mixture, such as a hydroxide (B78521) ion or the boronate anion. yonedalabs.com These exchanges are crucial for setting up the subsequent transmetalation step. The coordination sphere of the palladium atom is constantly changing, and the specific ligands present can significantly influence the reactivity and stability of the intermediate complexes. yonedalabs.com For instance, the dissociation of a halide ligand can create a vacant coordination site necessary for the binding of the boronate species. researchgate.net

Transmetalation is the key step where the carbon-carbon bond-forming partners are brought together on the palladium center. rsc.org It involves the transfer of the organic moiety from the boron atom of the organoboron reagent to the Pd(II) complex. chemrxiv.org This process is highly dependent on the presence of a base, typically a hydroxide or carbonate. acs.org

There are two widely considered pathways for transmetalation:

The Boronate Pathway : The boronic acid reacts with a hydroxide ion to form a more nucleophilic tetracoordinate "ate" complex, or boronate (R-B(OH)3-). This activated boronate then reacts with the Pd(II) complex. chemrxiv.org

The Hydroxide Pathway : A halide ligand on the Pd(II) complex is replaced by a hydroxide ion to form a palladium-hydroxo complex (L2Pd(Ar)(OH)). This complex then reacts directly with the neutral boronic acid. nih.govacs.org

Kinetic studies have shown that the reaction between a palladium-hydroxo complex and a neutral boronic acid is significantly faster than the reaction between a palladium-halide complex and a trihydroxyborate. nih.govacs.org This suggests that the hydroxide pathway is the predominant mechanism for transmetalation in many Suzuki-Miyaura reactions. nih.gov The hydroxide acts as a bridging ligand, facilitating the transfer of the aryl group from boron to palladium through an intermediate with a Pd-O-B linkage. yonedalabs.comchemrxiv.org

Reductive elimination is the final, product-forming step of the catalytic cycle. fiveable.menumberanalytics.com In this step, the two organic groups attached to the Pd(II) center couple, forming the new carbon-carbon bond of the desired biaryl product. yonedalabs.comacs.org This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. yonedalabs.comchemrxiv.org For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square planar palladium complex. yonedalabs.com The step is generally fast and irreversible, driven by the thermodynamic stability of the newly formed C-C bond. numberanalytics.com

Suzuki-Miyaura Reaction Cycle and Rate-Determining Steps

Copper-Catalyzed Carbon-Heteroatom Bond Formation (Chan-Lam Coupling)

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, such as C-N and C-O bonds, using organoboronic acids. organic-chemistry.orgalfa-chemistry.com This reaction is catalyzed by copper complexes and offers advantages over palladium-catalyzed methods, such as tolerance to air and moisture and the ability to be performed at room temperature. organic-chemistry.orgalfa-chemistry.com

The proposed mechanism involves the interaction of a Cu(II) salt, such as copper(II) acetate (B1210297), with the amine or alcohol. alfa-chemistry.com The catalytic cycle is thought to proceed through copper intermediates in various oxidation states, potentially including Cu(I), Cu(II), and Cu(III). wikipedia.org

A plausible mechanistic sequence is as follows:

Ligand Exchange : The amine or alcohol substrate coordinates to the Cu(II) center. alfa-chemistry.com

Transmetalation : The aryl group from the boronic acid is transferred to the copper center, forming an aryl-copper(II) intermediate. alfa-chemistry.com

Oxidation/Reductive Elimination : The mechanism from this point can be complex. One proposal involves the oxidation of the Cu(II) intermediate to a transient Cu(III) species, for example, by oxygen from the air. alfa-chemistry.comwikipedia.org This Cu(III) intermediate, Ar-Cu(III)-NHR-L2, then undergoes rapid reductive elimination to form the C-N or C-O bond and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle. researchgate.net Another pathway suggests that the aryl-copper(II) intermediate undergoes reductive elimination directly to form the product and Cu(0), which is then re-oxidized. alfa-chemistry.com The presence of oxygen has been shown to facilitate the reaction, supporting the involvement of higher oxidation state copper intermediates. organic-chemistry.org

Boronic Acid Catalysis: Activation Modes and Mechanistic Divergences

Boronic acids, including 5-Hydroxymethylthiophene-2-boronic acid, are versatile catalysts in organic synthesis. rsc.orgresearchgate.net Their catalytic activity stems from the ability of the boron atom to act as a Lewis acid, forming reversible covalent bonds with hydroxy-containing compounds. researchgate.netnih.govnih.gov This interaction can lead to distinct modes of substrate activation, broadly categorized as electrophilic and nucleophilic activation, enabling a wide range of chemical transformations under mild conditions. rsc.orgresearchgate.net

Boronic acid catalysis can facilitate the activation of alcohols, enhancing their electrophilicity for subsequent reactions. rsc.org This mode of activation is particularly effective with electron-deficient arylboronic acids, which exhibit increased Lewis acidity. nih.gov The catalytic cycle typically begins with the condensation of the boronic acid with an alcohol, forming a boronate ester. In the case of benzylic or other activated alcohols, this process can facilitate the cleavage of the carbon-oxygen bond, leading to the formation of a carbocation intermediate. rsc.orgnih.govacs.org The stability of this intermediate is crucial for the reaction's progress.

The efficiency of a boronic acid catalyst in electrophilic activation is often correlated with its acidity (pKa), where a lower pKa value indicates a more stable hydroxyboronate anion formed upon C–O bond activation. nih.gov This stabilized anion is a better leaving group, promoting the formation of the reactive carbocation. nih.gov The carbocation can then be trapped by various nucleophiles, such as arenes (in Friedel-Crafts-type reactions), 1,3-dicarbonyl compounds, or allyl silanes, to form new carbon-carbon bonds. rsc.orgacs.org This catalytic strategy avoids the need for stoichiometric conversion of alcohols into more reactive species like halides or sulfonates, thus improving atom economy. researchgate.net

In contrast to electrophilic activation, boronic acids can also enhance the nucleophilicity of diols and other polyols. rsc.orgresearchgate.net This activation pathway is central to many synthetic and sensing applications of boronic acids. The reaction between a boronic acid and a 1,2- or 1,3-diol results in the formation of a cyclic boronate ester. nih.govresearchgate.net In the presence of a base, this initially trigonal boronic ester can accept a hydroxide or alkoxide ion, forming a more stable, tetracoordinate boronate species. nih.govresearchgate.net

The formation of this tetrahedral anionic complex increases the electron density on the oxygen atoms of the diol, thereby enhancing their nucleophilic character. researchgate.netnih.gov This heightened nucleophilicity allows for highly regioselective reactions, such as the monophosphorylation or monoacylation of vicinal diols. nih.gov The sterically most accessible oxygen atom of the chelated boronate complex preferentially attacks an electrophile, leading to a single functionalized product. nih.govresearchgate.net This reversible covalent interaction is a cornerstone of dynamic covalent chemistry and has been widely exploited for the development of sensors for saccharides, which contain multiple diol units. wikipedia.org A general mechanism involves the reaction of both the neutral trigonal boronic acid and the tetrahedral boronate ion with the diol. researchgate.net

The catalytic activity of this compound is fundamentally rooted in the Lewis acidic nature of its boron center. wikipedia.org Boronic acids possess a vacant p-orbital on the boron atom, making them effective Lewis acids capable of accepting a pair of electrons from a Lewis base, such as the oxygen atom of a hydroxyl or carbonyl group. researchgate.netnih.gov This interaction is the basis for their use as catalysts in a variety of organic transformations, including dehydrative condensations, acylations, and alkylations. rsc.orgnih.gov

In these reactions, the boronic acid activates the substrate by forming a covalent intermediate. For instance, in the amidation or esterification of carboxylic acids, the boronic acid forms a reactive acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by an amine or alcohol than the free carboxylic acid. nih.gov Similarly, boronic acids can catalyze dehydrative C-O and C-C bond formation from activated alcohols by promoting the formation of a carbocation intermediate via an SN1 pathway. nih.govacs.org The versatility of boronic acids as catalysts is enhanced by their stability, low toxicity, and the ability to tune their electronic properties by modifying the aryl substituent. nih.gov

Frustrated Lewis Pair (FLP) chemistry describes a concept where a sterically hindered Lewis acid and Lewis base are prevented from forming a classical adduct. nih.govwikipedia.org This "frustration" leaves the reactivity of both the acid and base available to activate small molecules, most notably hydrogen (H₂). nih.govbasf.com While this field is dominated by boranes (BR₃) rather than boronic acids (RB(OH)₂), the underlying principle relies on the Lewis acidity of boron. researchgate.net

In a typical FLP system involving boron, a bulky borane (B79455) acts as the Lewis acid component. unt.edu The combination of the borane and a sterically demanding Lewis base, such as a phosphine (B1218219) or an amine, can heterolytically cleave the H-H bond, generating a phosphonium (B103445) or ammonium (B1175870) cation and a borohydride (B1222165) anion. wikipedia.orgyoutube.com This activated hydrogen can then be used in metal-free hydrogenations of various substrates like imines, enamines, and olefins. nih.gov Although boronic acids are not typically employed directly in classical FLP catalysis due to the reactivity of the B-OH bonds, the fundamental ability of boron to act as a potent Lewis acid is the key enabler of this chemistry. basf.com The development of more robust, air- and moisture-stable FLPs is an ongoing area of research. tdl.org

Oxidative Stability and Protodeboronation Mechanisms

Arylboronic acids are susceptible to two primary degradation pathways that can impact their utility: oxidation and protodeboronation. nih.goved.ac.uk Oxidation, often termed oxidative deboronation, converts the carbon-boron bond to a carbon-oxygen bond, yielding an alcohol (or phenol) and boric acid. nih.gov Protodeboronation involves the cleavage of the C-B bond and its replacement with a C-H bond. wikipedia.org The rates of these reactions are highly dependent on the reaction conditions, particularly pH, and the electronic nature of the aryl substituent. ed.ac.ukwikipedia.org

Arylboronic acids, and their corresponding boronate esters, are prone to oxidation by various reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), hypohalous acids, and peroxynitrite (ONOO⁻). nih.govfrontiersin.org The general mechanism for oxidation by nucleophilic oxidants like H₂O₂ begins with the addition of the oxidant to the electrophilic boron atom, forming a tetrahedral anionic adduct. frontiersin.orgnih.gov

This adduct undergoes a subsequent rearrangement where the aryl group migrates from the boron to the adjacent oxygen atom. nih.gov This step is typically the rate-limiting step in the oxidation process. nih.gov The resulting borate (B1201080) ester is then rapidly hydrolyzed to yield the corresponding phenol (B47542) (in the case of phenylboronic acid) or alcohol and boric acid. nih.govfrontiersin.org

The reactivity of arylboronic acids towards different ROS varies significantly. For example, peroxynitrite is known to react with arylboronic acids orders of magnitude faster than hydrogen peroxide, which in turn is generally more reactive than hypochlorite. frontiersin.orgacs.org This differential reactivity has been harnessed to develop selective fluorescent probes for the detection of specific ROS. frontiersin.org The stability of the boronic acid towards oxidation can be enhanced by introducing electron-withdrawing groups on the aryl ring or by intramolecular coordination that diminishes the electron density and accessibility of the boron's empty p-orbital. nih.govnih.gov

Table 1: Second-Order Rate Constants for the Reaction of Arylboronic Acids with Various Reactive Oxygen Species (ROS) at pH 7.4.

| Reactive Oxygen Species (ROS) | General Rate Constant (k, M⁻¹s⁻¹) | Reference |

| Peroxynitrite (ONOO⁻) | ~ 10⁶ | frontiersin.org |

| Hypochlorous Acid (HOCl) | ~ 10⁴ | frontiersin.org |

| Hydrogen Peroxide (H₂O₂) | ~ 1 | frontiersin.org |

| Note: Values are generalized from studies on various arylboronic acids and serve as an illustration of relative reactivity. |

Intramolecular Coordination for Enhanced Oxidative Resistance

The oxidative stability of boronic acids is a critical factor in their application, particularly in biological or aerobic environments. Boronic acids, including this compound, are susceptible to oxidation, which can limit their utility. However, the strategic placement of functional groups capable of intramolecular coordination with the boron atom can significantly enhance their resistance to oxidative degradation. nih.govnih.gov

The mechanism of oxidation for boronic acids typically involves a rate-limiting step that can be slowed by diminishing the electron density on the boron atom. nih.gov Intramolecular coordination from a pendant group, such as the hydroxyl group in this compound, can achieve this. The oxygen atom of the hydroxymethyl group can act as an intramolecular ligand, coordinating to the vacant p-orbital of the boron atom. This interaction forms a dative bond, creating a more stable, cyclic boronate-like structure.

This coordination reduces the Lewis acidity of the boron center and decreases its susceptibility to nucleophilic attack by reactive oxygen species (ROS), which is a key step in the oxidation pathway. nih.govresearchgate.net Research on analogous compounds, such as those with a pendant carboxyl group, has demonstrated that this intramolecular ligation can increase oxidative stability by several orders of magnitude. nih.govnih.gov For instance, a boralactone, formed by the coordination of a carboxyl group, was found to be 10,000-fold more resistant to oxidation than a simple phenylboronic acid. nih.govnih.gov This principle is directly applicable to this compound, where the ortho-positioned hydroxymethyl group can confer enhanced stability compared to thiophene (B33073) boronic acids lacking this feature.

The table below illustrates the impact of intramolecular coordination on the oxidative stability of various boronic acids, drawing parallels to the expected behavior of this compound.

| Boronic Acid Compound | Coordinating Group | Relative Oxidative Stability | Rationale |

|---|---|---|---|

| Phenylboronic acid | None | Baseline | Lacks intramolecular coordination, susceptible to oxidation. nih.gov |

| 2-Nitrophenylboronic acid | Ortho-Nitro | Increased | The oxygen of the nitro group coordinates to the boron, increasing stability. nih.gov |

| 2-Carboxyphenylboronic acid (forms Boralactone) | Ortho-Carboxyl | Very High (10,000x) | Strong intramolecular coordination from the carboxyl group significantly slows the rate-limiting oxidation step. nih.gov |

| This compound | Ortho-Hydroxymethyl | Enhanced (Predicted) | The hydroxyl oxygen can coordinate to the boron atom, providing a stabilizing effect against oxidation. |

Radical Generation and Reactivity from Boronic Acid Derivatives

Boronic acids and their derivatives have emerged as valuable precursors for the generation of carbon-centered radicals, which are key intermediates in a wide array of chemical transformations. researchgate.netresearchgate.net However, the application of boronic acids like this compound as radical sources is often challenged by their high oxidation potentials, which necessitates specific activation strategies. semanticscholar.orgmaastrichtuniversity.nlthieme-connect.de

Visible-light photoredox catalysis is a predominant method for generating radicals from organoboron compounds under mild conditions. semanticscholar.orgthieme-connect.de The general mechanism involves the formation of a redox-active complex. The inherent Lewis acidity of the boronic acid's vacant p-orbital is exploited by adding a Lewis base or nucleophile. maastrichtuniversity.nlthieme-connect.de This interaction forms a boronate complex, which has a significantly lower oxidation potential than the parent boronic acid, making it amenable to single-electron transfer (SET). researchgate.netresearchgate.net

Upon excitation by visible light, a photocatalyst can oxidize this activated boronate complex, leading to the homolytic cleavage of the carbon-boron bond and the generation of a carbon-centered radical (in this case, a 5-hydroxymethylthien-2-yl radical). researchgate.net This radical can then participate in various synthetic applications, such as alkylation, amination, and cyanation reactions. researchgate.net

Several activation methods have been developed to facilitate this process:

Base-Mediated Activation: Inorganic bases such as K₃PO₄ can interact with the empty p-orbital of the boron atom, forming a light-sensitive boronate complex that is more easily oxidized. researchgate.net

Nucleophilic Activation: The addition of nucleophiles, including certain solvents like N,N-dimethylacetamide (DMA), can form hydrogen-bonded adducts with boronic acids, modulating their oxidation potential and enabling radical generation. semanticscholar.orgchemrxiv.org

Esterification: Conversion of the boronic acid to a derivative, such as a catechol ester, can reduce its oxidative potential and promote the formation of the desired radical species. researchgate.net

The table below summarizes various approaches for generating radicals from boronic acid derivatives.

| Activation Method | Activating Agent/Condition | Mechanism | Applicability |

|---|---|---|---|

| Photoredox Catalysis with Base | Photocatalyst (e.g., Ir-based) + K₃PO₄ | Formation of a more easily oxidized boronate complex, followed by Single Electron Transfer (SET). researchgate.net | Broadly applicable to alkyl and aryl boronic acids. |

| Hydrogen-Bond Assisted Activation | Amide solvents (e.g., DMA) + Visible Light | Hydrogen bonding lowers the oxidation potential of the boronic acid, facilitating SET. semanticscholar.orgchemrxiv.org | Effective for alkylation, allylation, and elimination reactions. semanticscholar.org |

| In-situ Esterification | Catechol | Formation of a boronic acid catechol ester derivative (BACED) with a reduced oxidation potential. researchgate.net | Enhances yields, especially for less stable primary alkyl radicals. researchgate.net |

| Photo-N-Heterocyclic Carbene (NHC) Catalysis | NHC Catalyst + Visible Light | Formation of an activated acyl azolium species that participates in SET with the boronate complex. researchgate.net | Used in the synthesis of complex molecules like olefins. |

These methodologies provide a versatile toolkit for harnessing the reactivity of this compound, enabling its use as a precursor to thiophene-based radicals for constructing complex molecular architectures.

Applications in Advanced Synthetic Organic Chemistry

Carbon-Carbon Bond Construction

The primary application of 5-Hydroxymethylthiophene-2-boronic acid in synthetic chemistry is the formation of carbon-carbon (C-C) bonds, predominantly through the Suzuki-Miyaura cross-coupling reaction. chemrxiv.org This palladium-catalyzed reaction is one of the most powerful and widely practiced methods for creating C-C bonds between aryl or heteroaryl structures. nih.govresearchgate.net Boronic acids are favored coupling partners due to their stability, low toxicity, and the wide commercial availability of diverse variants. nih.govnih.gov

In a typical Suzuki-Miyaura coupling, this compound reacts with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. chemrxiv.org This process allows for the direct and efficient installation of the 5-hydroxymethylthiophene moiety onto a wide range of molecular scaffolds. The reaction is compatible with numerous functional groups and generally proceeds under mild conditions, making it a cornerstone of modern synthetic strategies. researchgate.net The versatility and reliability of this reaction have established boronic acids as indispensable tools for synthetic chemists. nih.gov

Diversification and Functionalization of Complex Organic Molecules

This compound is an essential building block for the diversification and late-stage functionalization of complex molecules, particularly in the field of medicinal chemistry. researchgate.net The ability to modify complex drug-like molecules selectively can provide access to new lead compounds for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov The Suzuki-Miyaura reaction is a key method used for creating chemical libraries, which enables the rapid exploration of SAR. chemrxiv.orgresearchgate.net

By incorporating the 5-hydroxymethylthiophene-2-yl group, chemists can systematically alter the steric, electronic, and pharmacokinetic properties of a parent molecule. The thiophene (B33073) ring is a bioisostere of the benzene (B151609) ring and can significantly influence a molecule's interaction with biological targets. nih.gov The hydroxymethyl group provides an additional handle for further functionalization, allowing for the attachment of other groups to fine-tune solubility, polarity, or binding interactions. This dual functionality makes this compound a powerful tool for generating libraries of analogues from a common intermediate, accelerating the drug discovery process. researchgate.netnih.gov

Stereoselective and Regioselective Synthesis Strategies

The use of this compound can be integral to regioselective synthesis strategies, where a reaction is controlled to occur at a specific site on a multifunctional molecule. The Suzuki-Miyaura reaction is well-suited for such applications. nih.gov

A relevant study demonstrates the principle of regioselectivity in Suzuki couplings involving thiophene derivatives. In the synthesis of 2-(bromomethyl)-5-aryl-thiophenes, researchers coupled various aryl boronic acids with 2-bromo-5-(bromomethyl)thiophene (B1590285). nih.govd-nb.info The palladium catalyst selectively activated the carbon-bromine bond on the thiophene ring (C2 position) over the benzylic carbon-bromine bond of the bromomethyl group. nih.govd-nb.info This preferential reactivity is because the oxidative addition step is slower for benzyl (B1604629) halides compared to aryl halides. nih.govd-nb.info

This inherent selectivity allows for the precise installation of the thiophene group from this compound onto a substrate with multiple halogenated sites, leaving other sites available for subsequent transformations.

Table 1: Regioselective Suzuki Cross-Coupling Yields d-nb.info This table illustrates the yields of a regioselective Suzuki reaction between 2-bromo-5-(bromomethyl)thiophene and various aryl boronic acids, demonstrating the principle of selective C-C bond formation at the aryl halide position.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 3a | Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 76 |

| 3b | 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(4-methylphenyl)thiophene | 71 |

| 3c | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 64 |

| 3d | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 59 |

| 3e | 4-Fluorophenylboronic acid | 2-(Bromomethyl)-5-(4-fluorophenyl)thiophene | 51 |

Enzyme Inhibition Mechanisms

The boronic acid group is a key electrophilic warhead that can form reversible covalent adducts with nucleophilic residues in the active sites of enzymes, making it a powerful tool for designing potent and selective inhibitors.

Phosphodiesterase-4 (PDE4) is a critical enzyme in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory pathways. mdpi.comnih.gov Consequently, PDE4 inhibitors are pursued as therapeutic agents for inflammatory diseases like asthma, COPD, and psoriasis. nih.govnih.gov Research has identified novel classes of thiophene-based compounds as potent PDE4 inhibitors. nih.gov Separately, boron-containing molecules, such as the benzoxaborole crisaborole, have been successfully developed as PDE4 inhibitors. mdpi.comnih.gov In these inhibitors, the boron atom can uniquely bind to the bimetal center in the enzyme's active site. researchgate.net The combination of a thiophene scaffold with a boronic acid moiety in this compound suggests a potential for dual interaction mechanisms within the PDE4 active site, representing a promising strategy for developing new inhibitors.

| Inhibitor | Structural Class | Reported Activity (IC₅₀) | Target Disease |

|---|---|---|---|

| Roflumilast | Catechol-ether | 0.8 nM researchgate.net | COPD, Plaque Psoriasis mdpi.com |

| Crisaborole | Benzoxaborole | 490 nM nih.gov | Atopic Dermatitis mdpi.comnih.gov |

| Piclamilast | Catechol-ether Hybrid | 21 pM (on PDE4D) mdpi.com | Experimental frontiersin.org |

Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall biosynthesis and are primary targets for β-lactam antibiotics. researchgate.netnih.gov Boronic acid derivatives have been explored as non-β-lactam inhibitors of PBPs. researchgate.netnih.gov These compounds can target the catalytic serine residue within the PBP active site, forming a reversible covalent bond. nih.gov Furthermore, boronic acids can be incorporated into molecules designed to target the catalytic lysine (B10760008) residue, representing a novel strategy for PBP1b inhibition. researchgate.netnih.gov This dual-targeting capability highlights the versatility of the boronic acid moiety in overcoming antibiotic resistance mechanisms.

The effectiveness of boronic acids as enzyme inhibitors often stems from their ability to act as transition state analogues, particularly for hydrolases like serine proteases and β-lactamases. researchgate.netasm.org When a boronic acid inhibitor binds to the active site, its boron atom is attacked by a nucleophilic serine residue, causing it to convert from a trigonal planar sp²-hybridized state to an anionic tetrahedral sp³-hybridized state. researchgate.netasm.org This tetrahedral adduct closely mimics the high-energy transition state of substrate hydrolysis, leading to potent and reversible inhibition. asm.orgnih.gov

Boronic acid transition state inhibitors (BATSIs) have been specifically designed to target β-lactamases, a major cause of bacterial resistance to antibiotics. asm.orgresearchgate.net Notably, a BATSI known as S02030, which incorporates a thiophene ring, has shown significant activity against class A β-lactamases like KPC-2. nih.govresearchgate.net In structural studies, the thiophene ring of S02030 engages in hydrophobic interactions with key residues (e.g., Trp105 in KPC-2), contributing to the inhibitor's affinity and positioning within the active site. asm.org

Boron-Mediated Biological Recognition and Sensing Strategies

The ability of boronic acids to form reversible covalent bonds is not only useful for enzyme inhibition but also for molecular recognition and the development of biosensors.

A fundamental property of the boronic acid functional group is its capacity to react reversibly with nucleophiles such as the hydroxyl groups of serine and threonine residues in proteins, as well as with molecules containing 1,2- or 1,3-diols, such as saccharides. nih.govbath.ac.uknih.gov This reaction forms a stable, yet reversible, five- or six-membered cyclic boronate ester. nih.govbath.ac.uk The formation and dissociation of this covalent bond are often dependent on factors like pH, allowing for dynamic control over the interaction. nih.gov This chemistry is the cornerstone of boronic acid-based sensors for glucose and other cis-diol-containing biomolecules. nih.gov In the context of protein interactions, this reversible covalent chemistry allows boronic acid-containing drugs to achieve high potency and prolonged target engagement while potentially reducing off-target toxicities associated with irreversible inhibitors. nih.gov

Development of Boronate-Responsive Probes and Prodrugs

There is currently no specific published research on the use of this compound in the design of boronate-responsive probes or prodrugs.

The general strategy for boronate-responsive probes involves designing a molecule where the boronic acid group acts as a recognition site for specific analytes, such as reactive oxygen species (ROS). The reaction between the boronic acid and the analyte, like hydrogen peroxide, triggers a change in the molecule's properties, often resulting in a fluorescent signal. Thiophene-containing dyes are known for their favorable photophysical properties, but their conjugation with a boronic acid group, specifically the this compound variant, to create responsive probes has not been described.

Similarly, the development of prodrugs using boronic acids often leverages their ability to mask a pharmacologically active part of a drug. This "boronate mask" can be designed to be cleaved under specific physiological conditions, such as the high ROS levels found in tumor microenvironments, thereby releasing the active drug. While this is a well-established concept for various arylboronic acids, no studies have specifically applied this approach using this compound.

Modulation of Bioactive Molecule Selectivity and Pharmacological Characteristics

Information regarding the use of this compound to directly modulate the selectivity or pharmacological characteristics of other bioactive molecules is not present in the available literature.

The introduction of a boronic acid group onto a parent drug molecule can alter its physicochemical properties, such as lipophilicity and electronic distribution. These changes can, in turn, influence the drug's binding affinity for its target, its selectivity over other targets, and its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). However, studies detailing these specific modulatory effects for this compound have not been conducted or reported. Its documented use has been confined to its role as a structural component in chemical synthesis, rather than as a functional modulator of biological activity.

Relevance in Medicinal Chemistry and Materials Science

Incorporation into Biologically Active Molecules

The thiophene (B33073) nucleus is a well-established scaffold in medicinal chemistry, found in numerous FDA-approved drugs. d-nb.info Its presence can favorably influence a molecule's pharmacokinetic and pharmacodynamic properties. 5-Hydroxymethylthiophene-2-boronic acid provides a direct and efficient route to incorporate this valuable heterocycle into potential drug candidates.

Through Suzuki-Miyaura cross-coupling, medicinal chemists can readily synthesize libraries of novel compounds for biological screening. d-nb.infonih.gov The ability to couple the thiophene ring to various other aromatic or heteroaromatic systems allows for systematic exploration of a molecule's structure-activity relationship (SAR). chemrxiv.org The hydroxymethyl group provides an additional vector for diversification, enabling the synthesis of derivatives with improved potency, selectivity, or metabolic stability. nih.gov Substituted thiophenes are known to exhibit a wide range of pharmacological activities, including antimicrobial and antithrombotic properties. d-nb.infonih.gov

Application in the Synthesis of Organic Electronic Materials

Thiophene-based conjugated polymers are at the forefront of research into organic electronic materials, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials are highly dependent on the structure of the polymer backbone.

Suzuki polycondensation, a variation of the Suzuki-Miyaura coupling, is a key method for synthesizing these polymers. researchgate.net this compound can be used as a monomer in these polymerizations. By reacting it with a di-halogenated aromatic or heteroaromatic comonomer, polymers containing precisely placed hydroxymethyl-functionalized thiophene units can be prepared. The side-chain hydroxymethyl group can significantly influence the polymer's properties by affecting its solubility, morphology, and intermolecular packing in the solid state. Furthermore, it offers a site for post-polymerization modification, allowing for the fine-tuning of the material's electronic or physical characteristics. researchgate.net

Contributions to Materials Science and Advanced Functional Materials

Synthesis of Organic Semiconductors and Light-Emitting Diodes (LEDs)

The functionalization of polythiophenes is a key strategy for tuning their optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of specific functional groups onto the thiophene (B33073) ring can modify the polymer's band gap, which in turn influences its photo- and electro-emission characteristics. worldscientific.com

The hydroxymethyl group (-CH₂OH) on the 5-position of the thiophene ring in 5-Hydroxymethylthiophene-2-boronic acid offers a reactive site for further chemical modifications. This allows for the post-polymerization functionalization of polythiophenes, enabling the introduction of various moieties that can enhance the performance of organic semiconductors. For instance, the hydroxyl group can be used to attach side chains that improve solubility, influence morphology, or introduce specific electronic effects.

While direct polymerization of thiophene monomers bearing certain functional groups can sometimes be challenging, the use of a precursor like this compound provides a versatile platform. For example, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid after polymerization, opening pathways to a wider range of functional materials that might not be accessible through direct polymerization of the corresponding monomers. nih.gov This approach allows for the synthesis of light-emitting polymers with tailored properties for LED applications. pkusz.edu.cn

Research into thiophene-based polymers has shown that the incorporation of different functional groups can significantly impact the performance of LEDs. For instance, the introduction of electron-withdrawing groups can enhance the electron affinity of the polymer, facilitating electron injection from the cathode and improving device efficiency. researchgate.net The hydroxymethyl group, being a modifiable functional group, provides a route to introduce such functionalities in a controlled manner.

Conjugated Polymer Synthesis via Suzuki Polycondensation

Suzuki polycondensation is a powerful and widely used method for the synthesis of conjugated polymers, offering a versatile route to carbon-carbon bond formation. researchgate.net This reaction typically involves the palladium-catalyzed cross-coupling of a boronic acid or its ester with a halide. Thiophene-based boronic acid derivatives are crucial monomers in this process for creating well-defined alternating copolymers. tue.nl

This compound serves as a key bifunctional monomer in Suzuki polycondensation reactions. The boronic acid group at the 2-position readily participates in the cross-coupling reaction, while the hydroxymethyl group at the 5-position can be either preserved in the final polymer or used for subsequent modifications. The presence of the hydroxymethyl group can influence the reactivity of the monomer and the properties of the resulting polymer.

One of the challenges in Suzuki polycondensation with thiophene boronic acids is the potential for deboronation, which can limit the molecular weight of the resulting polymers. researchgate.nettue.nl The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high molecular weight polymers. tue.nlresearchgate.net The functional group on the thiophene ring can also play a role in the stability and reactivity of the boronic acid moiety.

The use of this compound allows for the synthesis of functionalized polythiophenes with controlled architectures. For example, it can be copolymerized with various dihaloarenes to produce a wide range of conjugated polymers with different electronic and optical properties. The ability to introduce a hydroxymethyl group into the polymer backbone opens up possibilities for creating materials with enhanced processability and functionality.

| Monomer 1 | Monomer 2 | Catalyst | Resulting Polymer Structure | Potential Application |

| This compound | Dihaloarene | Palladium-based | Alternating copolymer with thiophene and arene units | Organic Semiconductors, LEDs |

| This compound | Dihalothiophene | Palladium-based | Functionalized polythiophene derivative | Optoelectronic Devices |

Development of Optoelectronically Active Boron-Containing Architectures

The incorporation of boron atoms into conjugated organic materials is a promising strategy for developing new optoelectronically active architectures. The electron-deficient nature of boron can impart unique electronic and photophysical properties to the resulting materials. mdpi.comscite.ai Boron-containing π-conjugated systems are an emerging class of materials with applications in OLEDs, organic photovoltaics, and sensors. researchgate.net

This compound is a valuable building block for creating such boron-containing polymers. The boronic acid group can be incorporated into the polymer backbone or as a pendant group, influencing the electronic structure and properties of the material. The interaction between the empty p-orbital of the boron atom and the π-conjugated system can lead to desirable optical and electronic properties. scite.ai

The synthesis of boron-containing conjugated porous polymers has attracted significant attention due to their tunable structures and rich physical properties, including strong photoluminescence and intramolecular charge transfer. mdpi.com These materials are promising candidates for applications in optoelectronics and sensing. The functional groups on the monomers, such as the hydroxymethyl group in this compound, can be utilized to control the porosity and functionality of the resulting polymers.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of boronic acids. It provides detailed information about the molecular structure and the dynamic equilibria in which the boron atom participates.

Boron-11 (¹¹B) NMR for Boron Environments and Equilibrium Studies

Boron-11 NMR is particularly sensitive to the electronic environment and coordination geometry of the boron atom. Boron has two NMR-active nuclei, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9% natural abundance, spin I = 3), with ¹¹B being more commonly used due to its higher abundance and smaller nuclear quadrupole moment, which results in sharper signals.

The chemical shift (δ) in a ¹¹B NMR spectrum is highly indicative of the hybridization state of the boron atom. For 5-Hydroxymethylthiophene-2-boronic acid, an equilibrium exists between the neutral, trigonal planar (sp²) form and, in the presence of nucleophiles (like water, hydroxide (B78521), or diols), a tetrahedral (sp³) boronate species. This equilibrium is fundamental to its chemistry, including its use as a sensor or in cross-coupling reactions.

Trigonal (sp²) Boron: The free boronic acid, having a trigonal planar geometry, typically exhibits a broad signal in the downfield region of the spectrum.

Tetrahedral (sp³) Boron: When the boronic acid coordinates with a Lewis base to form a tetrahedral boronate ester or adduct, the boron atom becomes more shielded, resulting in a characteristic upfield shift in the ¹¹B NMR spectrum.

By monitoring the changes in the chemical shift and the relative integration of these signals under varying conditions (e.g., changing pH or adding a diol), ¹¹B NMR can be used to study these equilibria and determine binding constants. While specific experimental data for this compound is not available in peer-reviewed literature, the expected chemical shifts can be inferred from data on analogous arylboronic acids.

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (δ) Range (ppm) | Expected State for this compound |

|---|---|---|---|

| Arylboronic Acid | sp² | 27 - 33 | Free acid form in aprotic solvent |

| Arylboronate Anion [ArB(OH)₃]⁻ | sp³ | 3 - 9 | Form in aqueous solution at high pH |

| Boronate Ester (e.g., with diols) | sp³ | 5 - 13 | Complex formed upon addition of a diol |

Proton (¹H) NMR for Structural Elucidation and Anomeric/Boron Equilibria

For this specific compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the hydroxymethyl group.

Thiophene Protons: The 2,5-disubstituted thiophene ring gives rise to two signals in the aromatic region, appearing as doublets due to coupling between adjacent protons (H-3 and H-4). Their chemical shifts are influenced by the electronic effects of the boronic acid and hydroxymethyl substituents.

Hydroxymethyl Protons: The CH₂ protons of the hydroxymethyl group would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton (depending on the solvent and exchange rate). The hydroxyl (OH) proton itself often appears as a broad singlet.

Boronic Acid Protons: The B(OH)₂ protons are acidic and undergo rapid exchange with solvent molecules (like water or methanol), often resulting in a broad, sometimes unobservable, signal.

Although a published spectrum for this compound is not available, data from the closely related 5-Formyl-2-thiopheneboronic acid can provide an estimate of the expected chemical shifts for the thiophene ring protons.

| Proton Group | Expected Signal Pattern | Expected Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| Thiophene H-3, H-4 | Two doublets | 7.0 - 8.0 | Chemical shifts depend on the specific electronic environment. |

| Hydroxymethyl (-CH₂OH) | Singlet | 4.5 - 5.0 | Position is sensitive to solvent and concentration. |

| Hydroxyl (-CH₂OH) | Broad Singlet | Variable | Signal may broaden or exchange with solvent protons. |

| Boronic Acid (-B(OH)₂) | Broad Singlet | Variable | Often exchanges with water and may not be distinctly observed. |

Mass Spectrometry for Isotopic Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and confirming its elemental composition. A unique feature in the mass spectrum of any boron-containing compound is its characteristic isotopic pattern. Boron has two stable, naturally occurring isotopes: ¹¹B (approximately 80.1% abundance) and ¹⁰B (approximately 19.9% abundance).

This natural distribution means that any fragment containing a single boron atom will appear in the mass spectrum as a pair of peaks separated by one mass unit. The peak corresponding to the molecule or fragment containing the more abundant ¹¹B isotope (the M peak) will be the major one, while the peak for the ¹⁰B-containing species (the M-1 peak) will have a relative intensity of about 20-25% of the M peak. This distinctive M:(M-1) ratio provides a clear signature for the presence of a single boron atom in an ion, serving as a crucial tool for confirming the identity of this compound and its fragments.

| Isotope | Natural Abundance (%) | Contribution to Mass Spectrum |

|---|---|---|

| ¹¹B | ~80.1% | Major peak (M) in an isotopic cluster |

| ¹⁰B | ~19.9% | Minor peak (M-1) with ~20-25% the intensity of the M peak |

Photophysical Property Analysis

The thiophene ring is a well-known fluorophore, and its incorporation into the boronic acid structure suggests that this compound may possess interesting photophysical properties. Analysis of these properties is key to evaluating its potential use in fluorescent sensors and optical materials.

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy involves measuring the emission of light from a substance after it has absorbed light. The key parameters obtained are the excitation and emission wavelengths (λ_ex and λ_em), the Stokes shift (the difference between the excitation and emission maxima), and the fluorescence quantum yield (Φ_F).

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for applications like fluorescent probes. While no specific quantum yield has been reported for this compound, studies on other donor-π-acceptor thiophene derivatives show that their quantum yields are highly dependent on their molecular structure and environment.

Solvent Polarity Effects on Electronic Transitions

The electronic transitions of a fluorophore, and thus its absorption and emission spectra, can be significantly influenced by the polarity of its solvent environment—a phenomenon known as solvatochromism. For many thiophene-based dyes, particularly those with intramolecular charge transfer (ICT) character, an increase in solvent polarity leads to a stabilization of the more polar excited state relative to the ground state.

This differential stabilization typically results in a bathochromic (red) shift of the fluorescence emission peak as solvent polarity increases. Concurrently, the fluorescence quantum yield often decreases in more polar solvents due to the promotion of non-radiative decay pathways. Investigating these effects for this compound would be essential for optimizing its performance in any fluorescence-based application.

| Solvent Property | General Effect on Thiophene Fluorophores | Observed Phenomenon |

|---|---|---|

| Increasing Polarity | Stabilization of the polar excited state | Bathochromic (red) shift in emission spectrum |

| Increasing Polarity | Enhanced non-radiative decay | Decrease in fluorescence quantum yield |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into molecular geometry, electronic structure, and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. An FMO analysis of 5-Hydroxymethylthiophene-2-boronic acid would help in understanding its potential reactivity in various chemical reactions. At present, there are no published studies containing FMO analysis and the corresponding HOMO-LUMO energy gap data for this specific compound.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis type (acceptor) NBOs. This analysis would be crucial in understanding the nature of the chemical bonds and the extent of electronic communication between the thiophene (B33073) ring and its substituents in this compound. Unfortunately, specific NBO analysis data for this molecule has not been reported.

Charge Distribution (Mulliken) and Electrostatic Potential Mapping

Mulliken charge analysis provides an estimation of the partial atomic charges in a molecule, offering insights into the electrostatic potential. An electrostatic potential (ESP) map visualizes the charge distribution and is useful for predicting how a molecule will interact with other charged species. For this compound, this analysis would highlight the electron-rich and electron-deficient regions, which is important for understanding its interaction with biological targets. Specific Mulliken charge values and ESP maps for this compound are not available in the current body of scientific literature.

Molecular Docking and Biomolecular Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein target.

Binding Affinity Prediction with Protein Targets (e.g., Periplasmic Proteins, Insulin)

Boronic acids are known to interact with proteins, and molecular docking studies could elucidate the potential binding of this compound to various protein targets. Periplasmic proteins are involved in various cellular processes in bacteria and could be potential targets. Similarly, the interaction of boronic acids with insulin (B600854) has been a subject of interest. Docking studies would provide predictions of binding affinities (often expressed as a docking score or binding energy) and visualize the specific interactions (like hydrogen bonds and hydrophobic interactions) between the compound and the amino acid residues of the protein's active site. However, there are no published molecular docking studies that specifically investigate the binding of this compound with periplasmic proteins or insulin.

Mechanistic Modeling of Organic Reactions and Catalytic Cycles

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping the intricate steps of catalytic cycles involving boronic acids. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, is a prime example where mechanistic modeling has provided profound insights. nih.govnih.gov For a substrate like this compound, the catalytic cycle is understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

DFT calculations on model systems, such as the coupling of phenylboronic acid with bromobenzene, have been used to determine the geometries and energies of intermediates and transition states throughout the entire catalytic cycle. nih.govresearchgate.net These studies reveal that the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step. nih.gov The base plays a critical role in this stage, activating the boronic acid by forming a more nucleophilic boronate species.

Computational models for similar reactions have elucidated several competing pathways, considering factors like the number of phosphine (B1218219) ligands on the palladium catalyst and the cis/trans isomerism of the intermediates. The energy profiles calculated for these pathways help predict the most favorable reaction conditions. For instance, in a DFT study of a model Suzuki-Miyaura reaction, the activation barriers for the key steps were calculated, providing a quantitative understanding of the reaction kinetics. researchgate.net While these specific values are for a model system, they are representative of the energetic landscape that would be computationally mapped for the reactions of this compound.

| Catalytic Step | Description | Calculated Activation Energy (ΔE‡) |

|---|---|---|

| Oxidative Addition | Addition of aryl halide to the Pd(0) complex. | ~15-20 |

| Transmetalation | Transfer of the thiophene group from boron to palladium. Often the rate-determining step. | ~20-25 |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | ~5-10 |

Theoretical Insights into Intermolecular Interactions in Solid-State Structures (Co-crystals)

The boronic acid functional group, -B(OH)₂, is a versatile hydrogen bond donor and acceptor, making it an excellent component for forming multi-component molecular crystals, or co-crystals. diva-portal.org Theoretical studies are essential for understanding the non-covalent interactions that govern the assembly of these solid-state structures. Computational techniques like Hirshfeld surface analysis and DFT-based energy calculations provide detailed insights into the nature and strength of these interactions. nih.govuomphysics.net

DFT calculations can be used to compute the binding and lattice energies of co-crystals, offering a quantitative measure of their stability. These studies often explore the different conformations of the boronic acid group (e.g., syn/syn, syn/anti) and its preferred hydrogen bonding motifs, such as the characteristic R²₂(8) homodimer synthon or heterodimeric interactions with co-former molecules. mdpi.comd-nb.info

| Contact Type | Description of Interaction | Typical Percentage Contribution |

|---|---|---|

| H···H | Van der Waals interactions between hydrogen atoms. | ~30-40% |

| C···H / H···C | Weak hydrogen bonding and van der Waals forces. | ~20-30% |

| O···H / H···O | Hydrogen bonding involving hydroxyl and other oxygen-containing groups. | ~10-20% |

| S···H / H···S | Interactions involving the thiophene sulfur atom. | ~1-5% |

| C···C | π-π stacking interactions between aromatic rings. | ~5-10% |

Computational Studies on Oxidative Deboronation Pathways

A significant degradation pathway for boronic acids is oxidative deboronation, where the carbon-boron bond is cleaved and replaced with a carbon-oxygen bond, converting the boronic acid into an alcohol or phenol (B47542). nih.gov This process is particularly relevant in biological systems where reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) are present. nih.gov Computational studies have been vital in elucidating the mechanisms of this transformation. researchgate.net

Theoretical investigations on model compounds like BoroGlycine have shown that the reaction with H₂O₂ is highly exothermic and proceeds through a multi-step mechanism. nih.gov The process typically involves the initial attack of H₂O₂ on the empty p-orbital of the boron atom, followed by a rate-limiting 1,2-migration of the organic group from the boron to the adjacent oxygen atom. nih.govnih.gov

DFT and second-order Møller-Plesset (MP2) perturbation theory are commonly employed to calculate the thermodynamics and kinetics of these pathways. nih.govresearchgate.net These calculations provide crucial data on reaction enthalpies (ΔH) and activation barriers (ΔH‡), confirming the energetic favorability of the oxidative pathway mediated by H₂O₂ compared to simple hydrolysis. nih.gov For example, the reaction of BoroGlycine with H₂O₂ to yield an alcohol and boric acid was calculated to be highly exothermic, with a reaction enthalpy of approximately -100 kcal/mol. nih.gov The highest energy transition state involved the rearrangement of the H₂N–CH₂–B(OH)(OOH) intermediate, with an activation enthalpy of around +23 kcal/mol. nih.gov These findings provide a detailed mechanistic picture that is likely applicable to the oxidative deboronation of this compound.

| Parameter | Computational Method | Calculated Value (kcal/mol) |

|---|---|---|

| Reaction Enthalpy (ΔH) | PBE1PBE/6-311++G(d,p) | -97.7 |

| MP2/cc-pVTZ | -100.9 | |

| Activation Enthalpy (ΔH‡) for Rate-Limiting Step | PBE1PBE/6-311++G** | +18.2 |

| MP2/cc-pVTZ | +23.2 |

Future Research Directions and Translational Perspectives

Exploration of Novel Bio-orthogonal Reaction Chemistries

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. website-files.com Boronic acids have recently emerged as valuable tools in this field. nih.govresearchgate.net Future research could focus on leveraging 5-Hydroxymethylthiophene-2-boronic acid for new bio-orthogonal transformations.

The boronic acid group can participate in several bio-orthogonal reactions, including:

Iminoboronate Formation: Reactions between 2-formylphenylboronic acids and hydrazine (B178648) or hydroxylamine (B1172632) derivatives form stable iminoboronates. nih.gov The thiophene (B33073) scaffold of this compound could be modified to incorporate an adjacent aldehyde to facilitate this type of ligation.

Diels-Alder Reactions: Vinylboronic acids (VBAs) undergo rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines. nih.govru.nl The hydroxymethyl group on the thiophene ring could serve as a handle for enzymatic or chemical conversion to a vinyl group, thus creating a novel VBA for tetrazine ligation.

Coordination-Assisted Reactions: The rate of reaction between VBAs and tetrazines can be significantly enhanced by the presence of a boron-coordinating group, such as a pyridyl moiety, on the tetrazine. nih.govacs.org The sulfur atom in the thiophene ring of this compound might influence the electronic properties and reactivity of the boronic acid in such ligations.

The development of mutually orthogonal reactions, which allow for the simultaneous labeling of multiple biomolecules, is a key goal in chemical biology. nih.gov By tuning the electronic properties of the thiophene ring or the functionality of the hydroxymethyl group, this compound derivatives could be developed to react selectively with specific partners, orthogonal to other established bio-orthogonal pairs like azide-alkyne cycloadditions. nih.gov

Table 1: Potential Bio-orthogonal Reactions Involving Boronic Acid Derivatives

| Reaction Type | Boronic Acid Derivative | Reaction Partner | Key Feature |

| Iminoboronate Formation | 2-Formylarylboronic acid | Hydrazine, Hydroxylamine | Forms a stable boron-nitrogen heterocycle. researchgate.netnih.gov |

| iEDDA Ligation | Vinylboronic acid (VBA) | Tetrazine | Exceptionally high reaction rates, especially with coordination assistance. nih.govru.nl |

| Boronic Ester Formation | Arylboronic acid | 1,2- or 1,3-diols | Reversible covalent bonding, useful for sensing and stimuli-responsive systems. nih.govnih.gov |

Development of Advanced Therapeutic Modalities

Boronic acids are a crucial functional group in several approved drugs, most notably the proteasome inhibitor Bortezomib, used in cancer therapy. nih.gov The incorporation of this compound into new therapeutic agents is a promising area of research. Thiophene-containing compounds are widely used in medicinal chemistry, and the boronic acid moiety can form reversible covalent bonds with enzyme active site residues. nih.govchemimpex.com

Future work could explore its use as:

Enzyme Inhibitors: The boronic acid can act as a transition-state analog inhibitor for serine proteases. The thiophene ring and hydroxymethyl group can be tailored to improve binding affinity and selectivity for specific enzyme targets.

Drug Delivery Systems: Boronic acids have been incorporated into stimuli-responsive drug delivery systems. bohrium.com For instance, nanoparticles containing boronic acids can be designed to release a therapeutic payload in response to changes in pH or the concentration of glucose or reactive oxygen species (ROS) in the tumor microenvironment. bohrium.comnih.gov The hydroxymethyl group provides a convenient point for attaching drugs or targeting ligands.

Boron Neutron Capture Therapy (BNCT): BNCT is a radiation therapy that relies on the accumulation of boron-10 (B1234237) (¹⁰B) atoms in tumor cells. Upon irradiation with thermal neutrons, the ¹⁰B atoms undergo a nuclear reaction that kills the cancer cells. mdpi.com this compound could be developed as a building block for novel BNCT agents, with the thiophene scaffold and hydroxymethyl group allowing for modifications to improve tumor targeting and cellular uptake.

Integration into Next-Generation Sensing and Imaging Technologies

Boronic acids are well-established as recognition motifs in sensors for carbohydrates and other diol-containing molecules. nih.govnih.gov This is due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols to form cyclic esters, which can trigger a detectable signal, often a change in fluorescence. nih.govrsc.org

The integration of this compound into advanced sensors could be explored in several ways:

Fluorescent Sensors: The thiophene ring is a component of many fluorescent dyes. researchgate.net By coupling the boronic acid's diol-binding event to the photophysical properties of a thiophene-based fluorophore, highly sensitive sensors for biologically important sugars like glucose can be designed. nih.gov Research into benzo[b]thiophene boronic acid derivatives has shown their utility as dual-emission fluorescent reporters for carbohydrate recognition. nih.gov

Cellular Imaging: Red-emitting fluorescent sensors are particularly valuable for cellular imaging as they minimize interference from cellular autofluorescence. mdpi.com The scaffold of this compound could be elaborated into a larger, conjugated system that emits in the red or near-infrared region of the spectrum upon binding to a specific analyte within a cell.

Multi-Analyte Sensing: The hydroxymethyl group can be used to immobilize the molecule onto a surface or nanoparticle, creating a platform for multiplexed sensing arrays.

Table 2: Principles of Boronic Acid-Based Fluorescent Sensors

| Sensing Mechanism | Description | Analyte Examples |